Butandisäure-Monoammoniumsalz

Übersicht

Beschreibung

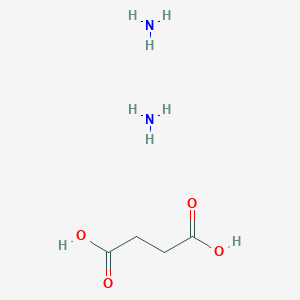

Butanedioic acid monoammonium salt, also known as butanedioic acid diammonium salt, is a white crystalline compound with the molecular formula C₄H₁₂N₂O₄ and a molecular weight of 152.15 g/mol . It is highly soluble in water and is commonly used in various industrial and scientific applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Butanedioic acid monoammonium salt has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various organic compounds.

Biology: Studied for its role in metabolic pathways and as a potential bio-based chemical.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Used in the production of biodegradable plastics, solvents, and other industrial chemicals

Wirkmechanismus

Target of Action

Butanedioic acid monoammonium salt, also known as azane;butanedioic acid or Diammonium succinate, is a compound that primarily targets biochemical pathways in living organisms . .

Mode of Action

The compound interacts with its targets through ionization in aqueous solutions. The presence of two carboxylic acid groups in the compound allows it to release hydrogen ions (H+) and form succinate ions (CH2 (COO)2-), contributing to its sour taste and ability to act as an acidity regulator .

Biochemical Pathways

Butanedioic acid monoammonium salt is an intermediate in several metabolic pathways in living organisms . It plays a crucial role in energy production, particularly in the citric acid cycle, where it is involved in the conversion of carbohydrates, proteins, and fats into carbon dioxide and water.

Pharmacokinetics

The compound is soluble in water, which suggests it could be readily absorbed and distributed in the body . .

Result of Action

The result of the compound’s action is primarily observed at the molecular level, where it participates in various biochemical reactions. It can donate two protons (H⁺ ions) in acid-base reactions, undergo esterification reactions with alcohols to form esters, and react with bases to form salts known as succinates .

Action Environment

The action of Butanedioic acid monoammonium salt can be influenced by various environmental factors. For instance, its solubility and ionization can be affected by the pH of the environment. Furthermore, its stability and efficacy could be influenced by temperature and the presence of other ions in the solution .

Biochemische Analyse

Biochemical Properties

Butanedioic acid monoammonium salt plays a role in biochemical reactions, particularly as it is related to succinic acid. Succinic acid is an important building-block chemical, which can be used for the synthesis of high value-added derivatives . It is an intermediate in several metabolic pathways in living organisms .

Cellular Effects

Monoammonium salts of multiprotic acids have been studied for their potential use in constructing proton-conductive hydrogel membranes for fuel cell applications . This suggests that Butanedioic acid monoammonium salt could potentially influence cellular processes related to ion transport and conductivity.

Molecular Mechanism

It is known that succinic acid, from which it is derived, can donate two protons in acid-base reactions . This property might influence the molecular interactions of Butanedioic acid monoammonium salt with other biomolecules.

Metabolic Pathways

Butanedioic acid monoammonium salt is related to succinic acid, which is involved in the tricarboxylic acid (TCA) cycle . Succinic acid is an intermediate in this cycle, which is a key metabolic pathway in cells

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Butanedioic acid monoammonium salt can be synthesized by neutralizing succinic acid with ammonia. The reaction typically involves dissolving succinic acid in water and gradually adding ammonia until the pH reaches a neutral level. The resulting solution is then evaporated to obtain diammonium succinate crystals .

Industrial Production Methods: In industrial settings, diammonium succinate is often produced through microbial fermentation. Specific bacteria, such as Actinobacillus succinogenes and Escherichia coli, are used to ferment renewable biomass, producing succinic acid. The succinic acid is then neutralized with ammonia to form diammonium succinate .

Analyse Chemischer Reaktionen

Types of Reactions: Butanedioic acid monoammonium salt undergoes various chemical reactions, including:

Oxidation: Butanedioic acid monoammonium salt can be oxidized to form fumaric acid.

Reduction: It can be reduced to form succinic acid.

Substitution: Butanedioic acid monoammonium salt can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Fumaric acid.

Reduction: Succinic acid.

Substitution: Halogenated succinate derivatives.

Vergleich Mit ähnlichen Verbindungen

Butanedioic acid monoammonium salt is unique compared to other similar compounds due to its dual ammonium groups, which enhance its solubility and reactivity. Similar compounds include:

Succinic acid: The parent compound of diammonium succinate.

Ammonium succinate: A related compound with a single ammonium group.

Fumaric acid: An oxidized form of succinic acid

Butanedioic acid monoammonium salt stands out due to its versatility in various chemical reactions and its wide range of applications in different fields.

Biologische Aktivität

Butanedioic acid monoammonium salt, also known as diammonium succinate, is a compound that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in research and industry.

Butanedioic acid monoammonium salt is derived from succinic acid and consists of two ammonium groups attached to the butanedioic acid backbone. Its chemical structure allows it to participate in numerous biochemical reactions, particularly in metabolic pathways.

Target of Action

The compound primarily targets biochemical pathways in living organisms. It interacts with its targets through ionization in aqueous solutions, where it can release hydrogen ions (H+) and form succinate ions (CH₂(COO)₂⁻) .

Biochemical Pathways

As an intermediate in several metabolic pathways, butanedioic acid monoammonium salt is particularly relevant in the tricarboxylic acid (TCA) cycle. This cycle is crucial for energy production in aerobic organisms .

Pharmacokinetics

Butanedioic acid monoammonium salt is highly soluble in water, suggesting it can be readily absorbed and distributed throughout biological systems. Its solubility enhances its potential bioavailability and efficacy in various applications .

Biological Effects

The biological activity of butanedioic acid monoammonium salt has been studied extensively:

- Cellular Effects : Research indicates that monoammonium salts can be used to construct proton-conductive hydrogel membranes for fuel cell applications, highlighting their versatility beyond traditional biochemical roles .

- Metabolic Impact : The compound's relationship with succinic acid suggests it may influence metabolic processes, including energy production and biosynthesis of other vital compounds .

Case Studies and Research Findings

Several studies have investigated the effects and applications of butanedioic acid monoammonium salt:

- Metabolic Engineering : A study involving Mannheimia succiniciproducens demonstrated high rates of succinate production under specific conditions, emphasizing the importance of this compound in microbial fermentation processes .

- Therapeutic Potential : Research has explored the potential therapeutic properties of diammonium succinate, particularly its role as a component in drug formulations .

- Industrial Applications : The compound is utilized in the production of biodegradable plastics and solvents, showcasing its significance in sustainable industrial practices .

Comparative Analysis

To better understand the unique properties of butanedioic acid monoammonium salt, a comparison with similar compounds is useful:

| Compound | Structure Type | Solubility | Biological Role |

|---|---|---|---|

| Butanedioic Acid | Dicarboxylic Acid | Moderate | Central metabolite in TCA cycle |

| Ammonium Succinate | Monoammonium Salt | High | Intermediate in metabolic pathways |

| Fumaric Acid | Unsaturated Dicarboxylic Acid | Moderate | Precursor for various biochemical reactions |

Eigenschaften

CAS-Nummer |

15574-09-1 |

|---|---|

Molekularformel |

C4H9NO4 |

Molekulargewicht |

135.12 g/mol |

IUPAC-Name |

azanium;4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3 |

InChI-Schlüssel |

ZBALFGIGLVIXBV-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(=O)O.N.N |

Kanonische SMILES |

C(CC(=O)[O-])C(=O)O.[NH4+] |

Key on ui other cas no. |

15574-09-1 |

Piktogramme |

Irritant |

Synonyme |

1,2 Ethanedicarboxylic Acid 1,2-Ethanedicarboxylic Acid 1,4 Butanedioic Acid 1,4-Butanedioic Acid Ammonium Succinate Butanedioic Acid Potassium Succinate Succinate Succinate, Ammonium Succinate, Potassium Succinic Acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of diammonium succinate?

A1: Diammonium succinate (NH₄)₂C₄H₄O₄ crystallizes in the monoclinic system with the space group P2₁/c. The unit cell dimensions are a = 3.897(1) Å, b = 7.819(1) Å, c = 11.945(2) Å, and β = 92.88(2)°. The crystal structure exhibits distinct layers, leading to perfect cleavage along the (102) plane. []

Q2: How can diammonium succinate be used in the production of succinic acid?

A2: Diammonium succinate serves as a key intermediate in a highly efficient process for producing pure succinic acid. [] Reacting diammonium succinate with a sulfate ion source, such as ammonium bisulfate or sulfuric acid, at a sufficiently low pH yields succinic acid and ammonium sulfate. This method minimizes reagent use and waste byproducts. The generated ammonium sulfate can be thermally cracked back into ammonia and ammonium bisulfate, allowing for internal recycling within the process. []

Q3: Can diammonium succinate be used to synthesize other compounds?

A3: Yes, diammonium succinate can be utilized as a starting material to produce diester succinate. [] This method involves reacting diammonium succinate with an esterifying agent in a reactor containing a solid acid catalyst. This process results in a high-purity (>99.8%) dimethyl succinate crude product, which can be further refined. []

Q4: What are the applications of diammonium succinate in analytical chemistry?

A4: Diammonium succinate, specifically the doubly ¹³C-labeled form, is valuable in solid-state NMR studies for determining structural information in polycrystalline and noncrystalline materials. [] When combined with single ¹³C labeling at a specific functional group, two-dimensional NMR techniques, like 2D exchange spectroscopy, can correlate the labeled bond direction with the functional group orientation. This approach helps elucidate the spatial relationships within the molecule. []

Q5: Does diammonium succinate have any biological activity?

A5: Research suggests that diammonium succinate can enhance the herbicidal efficacy of pelargonic acid, a natural fatty acid herbicide. [] In both greenhouse and field studies, diammonium succinate significantly improved pelargonic acid's effectiveness against various weed species, indicating potential for developing safer, non-selective herbicide formulations. []

Q6: Are there any known uses of diammonium succinate in attracting insects?

A6: Interestingly, diammonium succinate acts as an attractant for the walnut husk fly (Rhagoletis completa Cresson). [] While not as potent as ammonium carbonate, it exhibits comparable effectiveness in attracting this pest, showcasing its potential for monitoring and managing this agricultural pest. []

Q7: What analytical techniques are used to study diammonium succinate?

A7: Various analytical techniques are employed to study diammonium succinate. These include:

- X-ray crystallography: This technique provides detailed information about the crystal structure of the compound, including unit cell dimensions, space group, and atomic positions. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly solid-state NMR, is instrumental in studying the structure and dynamics of diammonium succinate in solid form. []

- Enthalpy of Formation Measurements: These measurements help understand the thermodynamic properties of the compound and its formation from constituent elements. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.